molecular formula C17H13NO2 B184275 4-(4-Toluidino)-1,2-naphthalenedione CAS No. 69085-39-8

4-(4-Toluidino)-1,2-naphthalenedione

Cat. No. B184275
CAS RN: 69085-39-8
M. Wt: 263.29 g/mol
InChI Key: ICGLGYCHUQDWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Toluidino)-1,2-naphthalenedione, commonly known as TNAP, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. TNAP has been widely used in various fields, including biochemistry, biophysics, and cell biology.

Mechanism Of Action

The mechanism of action of TNAP involves its ability to undergo a photo-induced electron transfer (PET) process. When excited with light, TNAP undergoes a PET process, which leads to the formation of a highly fluorescent species. The PET process is highly dependent on the local environment of the dye, such as pH, polarity, and viscosity.

Biochemical And Physiological Effects

TNAP has been shown to have minimal effects on biochemical and physiological processes. It has been reported to be non-toxic and non-cytotoxic to cells. In addition, TNAP has been shown to have minimal effects on enzyme activity, protein function, and membrane dynamics.

Advantages And Limitations For Lab Experiments

TNAP has several advantages as a fluorescent probe. It has a high quantum yield, which makes it highly sensitive for imaging studies. TNAP is also stable under a wide range of conditions, making it suitable for long-term imaging studies. However, TNAP has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors such as pH and temperature.

Future Directions

For TNAP include the development of new derivatives with improved properties and the application of TNAP in live-cell imaging studies.

Synthesis Methods

The synthesis of TNAP involves the reaction of 4-amino-1,2-naphthoquinone with p-toluidine in the presence of acetic acid and acetic anhydride. The reaction yields TNAP as a yellowish-orange powder, which is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

TNAP has been widely used as a fluorescent probe to study various biological processes. It has been used to monitor the activity of enzymes such as proteases, kinases, and phosphatases. TNAP has also been used to study the dynamics of lipid membranes, protein-protein interactions, and DNA-protein interactions. In addition, TNAP has been used to label cells for imaging studies.

properties

CAS RN

69085-39-8

Product Name

4-(4-Toluidino)-1,2-naphthalenedione

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(4-methylanilino)naphthalene-1,2-dione

InChI

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)17(20)14-5-3-2-4-13(14)15/h2-10,18H,1H3

InChI Key

ICGLGYCHUQDWMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Other CAS RN

69085-39-8

Origin of Product

United States

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